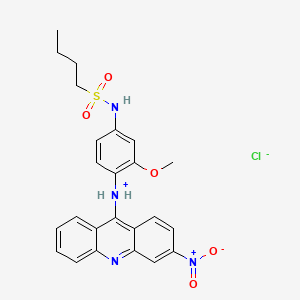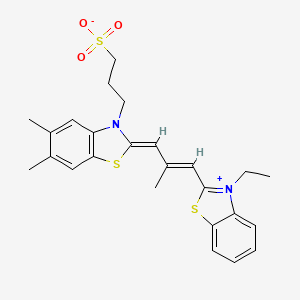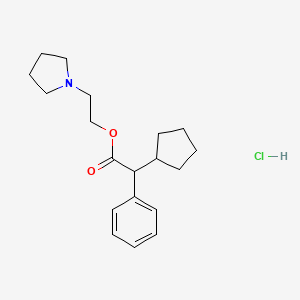ammonium methyl sulfate](/img/structure/B13757663.png)
[3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propyl](trimethyl)ammonium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is a complex organic compound with a unique structure that includes a cyano group, a hydroxy group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the cyano and hydroxy groups. The final step involves the addition of the propyl and trimethylammonium groups, and the formation of the methyl sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.
科学的研究の応用
Chemistry
In chemistry, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biochemical pathways, offering possibilities for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
特性
分子式 |
C14H25N3O6S |
|---|---|
分子量 |
363.43 g/mol |
IUPAC名 |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile;methyl sulfate;trimethyl(propyl)azanium |
InChI |
InChI=1S/C7H6N2O2.C6H16N.CH4O4S/c1-4-2-6(10)9-7(11)5(4)3-8;1-5-6-7(2,3)4;1-5-6(2,3)4/h2H,1H3,(H2,9,10,11);5-6H2,1-4H3;1H3,(H,2,3,4)/q;+1;/p-1 |
InChIキー |
FUQMASHKVSQKCS-UHFFFAOYSA-M |
正規SMILES |
CCC[N+](C)(C)C.CC1=CC(=O)NC(=C1C#N)O.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




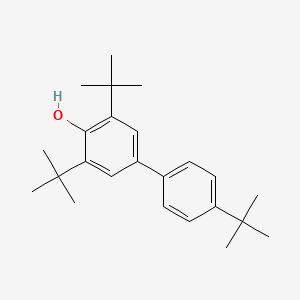
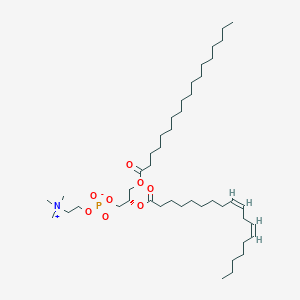
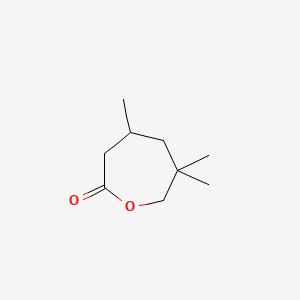


![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
